(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(5-ETHYL-2-THIENYL)-2-PROPEN-1-ONE
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Overview
Description
(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(5-ETHYL-2-THIENYL)-2-PROPEN-1-ONE is an organic compound characterized by its unique structure, which includes a pyrazole ring and a thiophene ring connected by a propenone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(5-ETHYL-2-THIENYL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Thiophene Ring: The thiophene ring is often synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling of the Rings: The final step involves the coupling of the pyrazole and thiophene rings through a propenone linker. This can be achieved using a Claisen-Schmidt condensation reaction, where the pyrazole aldehyde reacts with the thiophene ketone in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(5-ETHYL-2-THIENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propenone linker to a saturated propyl linker.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyrazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or organolithium reagents for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated propyl derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(5-ETHYL-2-THIENYL)-2-PROPEN-1-ONE serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structural features may allow it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In materials science, the compound can be used in the design of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to its conjugated system and electronic properties.
Mechanism of Action
The mechanism by which (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(5-ETHYL-2-THIENYL)-2-PROPEN-1-ONE exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors (GPCRs), or ion channels, with pathways involving signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(2-THIENYL)-2-PROPEN-1-ONE: Similar structure but lacks the ethyl group on the thiophene ring.
(E)-3-(1H-PYRAZOL-4-YL)-1-(5-ETHYL-2-THIENYL)-2-PROPEN-1-ONE: Similar structure but lacks the methyl groups on the pyrazole ring.
Uniqueness
(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(5-ETHYL-2-THIENYL)-2-PROPEN-1-ONE is unique due to the presence of both methyl groups on the pyrazole ring and the ethyl group on the thiophene ring. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.
Properties
Molecular Formula |
C14H16N2OS |
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Molecular Weight |
260.36g/mol |
IUPAC Name |
(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(5-ethylthiophen-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H16N2OS/c1-4-12-6-8-14(18-12)13(17)7-5-11-9-15-16(3)10(11)2/h5-9H,4H2,1-3H3/b7-5+ |
InChI Key |
DYJOGMNJJBXKCS-FNORWQNLSA-N |
SMILES |
CCC1=CC=C(S1)C(=O)C=CC2=C(N(N=C2)C)C |
Isomeric SMILES |
CCC1=CC=C(S1)C(=O)/C=C/C2=C(N(N=C2)C)C |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)C=CC2=C(N(N=C2)C)C |
Origin of Product |
United States |
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